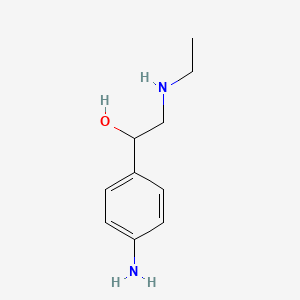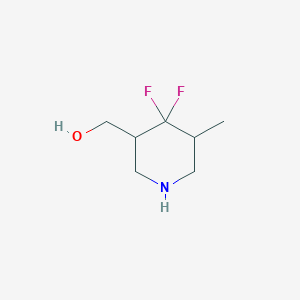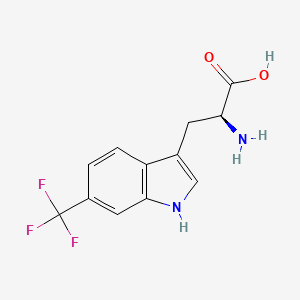
6-(Trifluoromethyl)tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to an indole ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) under appropriate conditions.
Amino Acid Backbone Attachment: The indole derivative is then coupled with an amino acid precursor using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
(S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(5-(trifluoromethyl)-1H-indol-3-yl)propanoic acid
- (S)-2-Amino-3-(4-(trifluoromethyl)-1H-indol-3-yl)propanoic acid
- (S)-2-Amino-3-(6-(methyl)-1H-indol-3-yl)propanoic acid
Uniqueness
(S)-2-Amino-3-(6-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is unique due to the position of the trifluoromethyl group on the indole ring, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group at the 6-position enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
52448-18-7 |
|---|---|
Molecular Formula |
C12H11F3N2O2 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)7-1-2-8-6(3-9(16)11(18)19)5-17-10(8)4-7/h1-2,4-5,9,17H,3,16H2,(H,18,19)/t9-/m0/s1 |
InChI Key |
JXLKNMYKLNHNNN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


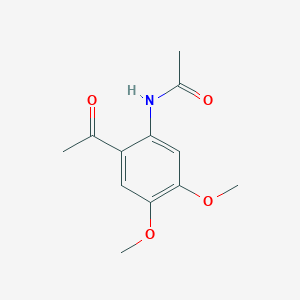
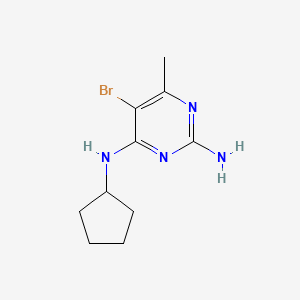
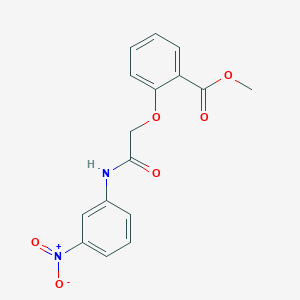
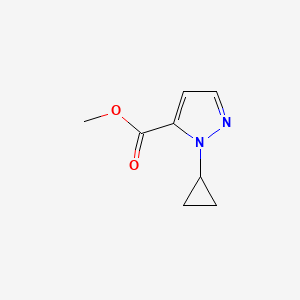
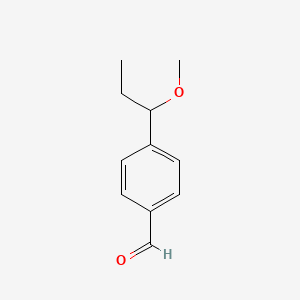
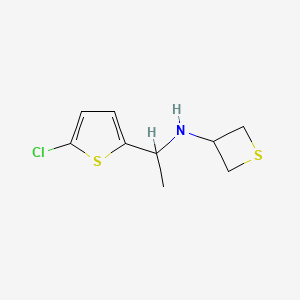

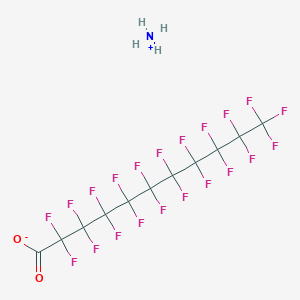
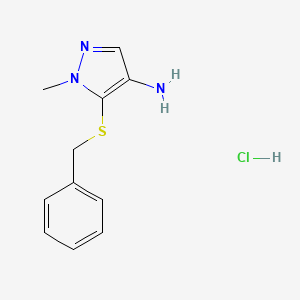

![1,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B12986309.png)
